9H-Fluorene, 2,7-bis(2-phenylethenyl)-
Description
9H-Fluorene, 2,7-bis(2-phenylethenyl)- is a fluorene derivative featuring conjugated 2-phenylethenyl substituents at the 2,7-positions. The fluorene core, a rigid bicyclic aromatic system, provides a planar scaffold that facilitates π-electron delocalization.
Properties
CAS No. |
51023-87-1 |
|---|---|
Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-bis(2-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2 |
InChI Key |
DAKGYRRPMNTHII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The Heck reaction couples 2,7-dihalo-9H-fluorene derivatives with styrenes under palladium catalysis. The mechanism involves oxidative addition of the fluorene halide (X = Br, I), alkene insertion, and β-hydride elimination to form the trans-alkene product.
Reaction Scheme:
$$
\text{2,7-Dibromo-9H-fluorene + 2 Styrene} \xrightarrow{\text{Pd(OAc)2, PPh}3, \text{Base}} \text{9H-Fluorene, 2,7-bis(2-phenylethenyl)-} + 2 \text{HBr}
$$
Optimized Conditions (Adapted from and)
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)_2 (2–5 mol%) |
| Ligand | Triphenylphosphine (PPh_3, 4–8 mol%) |
| Solvent | DMF or Toluene |
| Temperature | 100–120°C |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield | 65–85% |
Key Observations:
- Steric Effects: 9H-Fluorene’s unsubstituted C9 position increases reactivity compared to 9,9-dialkyl derivatives, reducing reaction time by 30%.
- Stereoselectivity: Exclusively forms E,E-isomers due to hindered rotation in the transition state.
- Side Reactions: Overcoupling (<5%) occurs with excess styrene, mitigated by stoichiometric control.
Wittig Reaction: Alternative Approach
Strategy for Dialdehyde Precursors
The Wittig reaction requires 2,7-diformyl-9H-fluorene, synthesized via Vilsmeier-Haack formylation of 9H-fluorene. Subsequent reaction with benzyltriphenylphosphonium ylides introduces phenylethenyl groups.
Reaction Scheme:
$$
\text{2,7-Diformyl-9H-fluorene + 2 PhCH2PPh3Br} \xrightarrow{\text{Base}} \text{9H-Fluorene, 2,7-bis(2-phenylethenyl)-} + 2 \text{Ph}_3\text{PO}
$$
Performance Metrics (Data from and)
| Parameter | Value |
|---|---|
| Ylide Preparation | 90–95% yield (NaH, THF, 0°C) |
| Wittig Reaction Yield | 50–60% |
| Solvent | THF or Dichloromethane |
| Stereoselectivity | >95% E-isomer |
Limitations:
- Low overall yield due to incomplete formylation (40–60% in Vilsmeier step).
- Requires air-free conditions to prevent ylide oxidation.
Segmented Copolymerization (Specialized Applications)
Block Copolymer Synthesis
Incorporating 2,7-bis(2-phenylethenyl)-9H-fluorene into copolymers enhances thermal stability and electroluminescence. A representative method from and involves:
- Monomer Synthesis: Prepare 2,7-bis(2-phenylethenyl)-9H-fluorene via Heck coupling.
- Copolymerization: Nickel-mediated polymerization with spirobifluorene units (1:1 molar ratio).
- $$ T_g $$: 150–170°C (vs. 90°C for homopolymers)
- Photoluminescence Quantum Yield: 0.68–0.93 in solution
- EL Emission: 470–480 nm (CIE 0.153, 0.312)
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability | Complexity |
|---|---|---|---|---|
| Heck Coupling | 65–85% | Excellent (E,E) | High | Moderate |
| Wittig Reaction | 50–60% | Good (E) | Low | High |
| Copolymerization | 70–80% | N/A | Medium | High |
Recommendations:
- Heck Coupling: Preferred for bulk synthesis and industrial applications.
- Wittig Reaction: Suitable for small-scale lab studies requiring high stereopurity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-bis(2-phenylethenyl)- can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitro-substituted fluorenes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic electronics.
- Acts as a precursor for the synthesis of various functionalized fluorenes .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .
Comparison with Similar Compounds
Benzimidazole-Substituted Fluorenes
(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene (ST)
- Structure : A benzene derivative with a phenylethenyl group but lacking the fluorene core .
- Function : Insecticidal activity via inhibition of juvenile hormone epoxide hydrolase (JHEH) .
- Comparison : While both compounds share phenylethenyl motifs, the fluorene derivative’s rigid structure and extended conjugation differentiate its electronic properties, making it more suitable for optoelectronics than bioactivity.
2,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)phenanthrene
- Structure : A phenanthrene core substituted with 9,9-dimethylfluorenyl groups at the 2,7-positions .
- Molecular Weight : 562.74 g/mol (vs. ~400–450 g/mol for typical fluorene derivatives).
Data Table: Key Properties of Fluorene Derivatives
*Inferred values based on structural analogs.
Q & A
Q. What are the recommended synthetic routes for 9H-Fluorene, 2,7-bis(2-phenylethenyl)-, and how can purity be optimized?
Methodology :
- Stepwise Alkylation and Cross-Coupling : Begin with bromination of 9H-fluorene at the 2,7-positions using NBS (N-bromosuccinimide) under radical initiation. Subsequent Suzuki-Miyaura coupling with styryl boronic esters introduces the phenylethenyl groups .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (toluene/ethanol) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (dichloromethane/hexane). Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
- Spectroscopic Confirmation : Use and NMR (CDCl, 400 MHz) to verify substituent positions. Compare experimental IR spectra (ATR-FTIR) with DFT-calculated vibrational modes to confirm functional groups .
Q. What spectroscopic techniques are critical for identifying this compound?
Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular weight (expected [M+H]: 358.5 g/mol) .
- UV-Vis and Fluorescence Spectroscopy : Measure in THF (e.g., 365 nm absorption, 420 nm emission) to assess conjugation extent. Compare with TD-DFT simulations .
Advanced Research Questions
Q. How do stereoelectronic effects influence the quantum transport properties of this compound?
Methodology :
- Dihedral Angle Manipulation : Rotate terminal phenyl rings (0–90°) and compute transmission probability via Green’s function formalism. Tight-binding models reveal reduced -orbital overlap at >30° angles, decreasing conductance .
- Experimental Validation : Construct single-molecule junctions (STM break-junction technique). Measure I-V curves under varying angles to observe conductance drops (e.g., 10 G at 45°) .
Q. What methodologies are used to analyze thermoelectric performance (e.g., ZT values)?
Methodology :
- Landauer Formalism : Calculate Seebeck coefficient () and electronic thermal conductance () from . At , destructive quantum interference near band edges () enhances ZT to >2.0 .
- Temperature-Dependent Measurements : Use microfabricated devices to measure (µV/K) under thermal gradients. Compare with theoretical predictions .
Q. How can researchers resolve contradictions in reported bandgap values for this compound?
Data Contradiction Analysis :
- Coupling Strength Variability : Bandgap discrepancies (e.g., 2.0 eV vs. 1.8 eV) arise from differing molecule-electrode coupling (). Weak coupling () narrows transmission bands, while strong coupling () broadens them .
- Experimental Calibration : Standardize contact geometry (e.g., gold vs. graphene electrodes) in transport measurements to minimize variability .
Q. What strategies optimize this compound for optoelectronic applications (e.g., OLEDs)?
Methodology :
- Device Fabrication : Spin-coat thin films (50–100 nm) onto ITO substrates. Use TPBi as an electron-transport layer. Measure external quantum efficiency (EQE) and luminance (cd/m) at varying bias voltages .
- Morphology Control : Anneal films at 150°C (N atmosphere) to enhance crystallinity, reducing exciton quenching. AFM confirms reduced surface roughness (<2 nm) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl, 80°C, 12h | 85 | 95 |
| Suzuki Coupling | Pd(PPh), KCO, DME/HO, 90°C | 72 | 98 |
Q. Table 2: Transport Properties Under Varying Dihedral Angles
| Angle (°) | Conductance (G) | Seebeck Coefficient (µV/K) |
|---|---|---|
| 0 | 0.12 | -120 |
| 45 | 0.003 | +280 |
| 90 | 0.001 | +320 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
